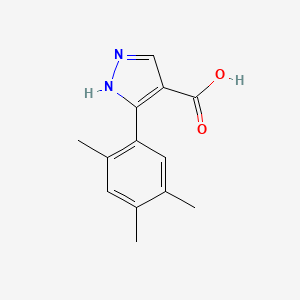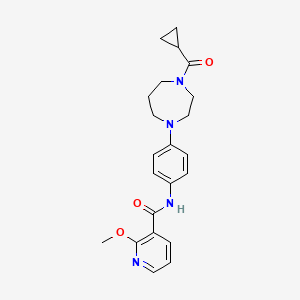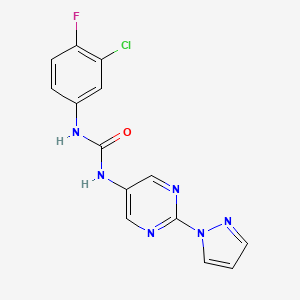
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as pyrimidinyl-urea derivatives, which are of interest due to their biological activities. For instance, the first paper describes the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which were found to have potent activity against human chronic myeloid leukemia (CML) cell line K562 . These compounds act as receptor tyrosine kinase inhibitors and have been shown to have low cellular toxicity and induce apoptosis in CML cells by affecting the PI3K/AKT signaling pathway .
Synthesis Analysis
The synthesis of related compounds involves the reaction of appropriate precursors such as arylisocyanates or arylisothiocyanates with substituted pyrimidinones. The paper on the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives provides an example of this process, where the reaction of arylisocyanates with 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one leads to the formation of the desired urea derivatives . These methods could potentially be adapted to synthesize the compound by choosing appropriate substituents that match the desired structure.
Molecular Structure Analysis
The molecular structure of urea derivatives is typically characterized using techniques such as FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular framework. For the compound of interest, similar analytical methods would be used to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the pyrimidinyl and phenyl rings. The papers do not provide specific reactions for the compound , but they do suggest that the urea moiety is a key functional group for biological activity, and its interactions with biological targets can be modulated by the other substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be predicted using quantum chemical calculations, as demonstrated in the second paper . Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the HOMO-LUMO gap, ionization potential, chemical hardness, and dipole moment. These properties are important for understanding the reactivity and interaction of the compound with biological targets.
科学的研究の応用
Drug Discovery and Disease Treatment Potential
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea and its derivatives have been explored extensively in the realm of drug discovery, particularly for their potential in treating various diseases. These compounds exhibit a wide range of biological activities, including acting as potent inhibitors of specific kinases involved in disease pathways, providing a foundation for the development of new therapeutic agents.
Psoriasis Treatment A potent FMS-like tyrosine kinase 3 (FLT3) inhibitor derived from structural optimization of a related compound showed significant anti-psoriatic effects in an animal model. This compound could be a promising candidate for psoriasis treatment, highlighting the therapeutic potential of such derivatives in autoimmune diseases (Guo-Bo Li et al., 2016).
Antimicrobial and Anticancer Properties Several derivatives have been synthesized aiming to find new antibacterial agents, showing high activities against various bacterial strains. Additionally, some compounds displayed promising anticancer activities, underscoring the versatility of these derivatives in developing treatments for a broad spectrum of diseases (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Advances in Chemotherapy for Acute Myeloid Leukemia Research into pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds that inhibit FLT3 and VEGFR2, showing high potency against human acute myeloid leukemia cells. This indicates significant potential for these compounds in developing effective chemotherapy options for leukemia patients (Ling-Ling Yang et al., 2013).
Enzyme Inhibition for Inflammatory Conditions Derivatives bearing the pyrazolo[3,4-d]pyrimidin-4-one ring system have been found to inhibit adenosine deaminase effectively, offering potential therapeutic options for inflammatory conditions. The inhibitory activity of these compounds suggests their utility in attenuating inflammation-related diseases (C. La Motta et al., 2009).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyrazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O/c15-11-6-9(2-3-12(11)16)20-14(23)21-10-7-17-13(18-8-10)22-5-1-4-19-22/h1-8H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVQUBXBVAESDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)
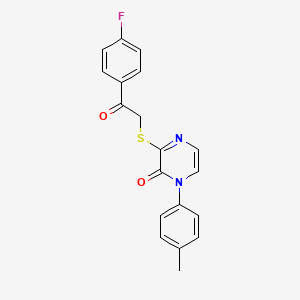
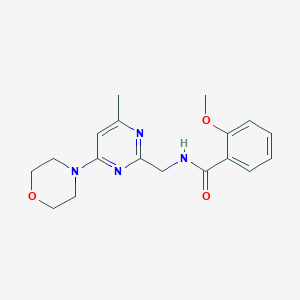
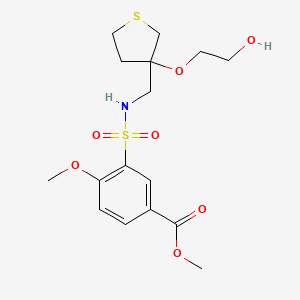
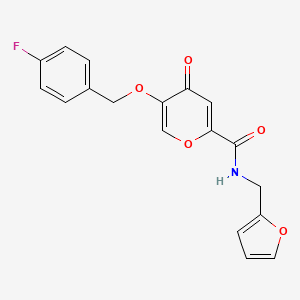
![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)
![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)
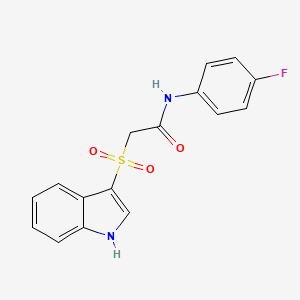
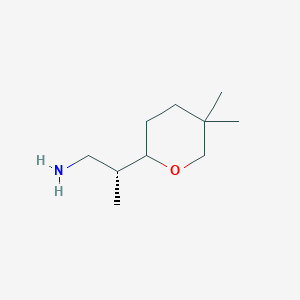
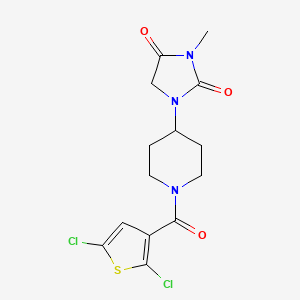

![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)
